2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride 2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1803580-87-1
VCID: VC3097148
InChI: InChI=1S/C9H20N2.2ClH/c1-8(2)9-3-5-11(7-9)6-4-10;;/h8-9H,3-7,10H2,1-2H3;2*1H
SMILES: CC(C)C1CCN(C1)CCN.Cl.Cl
Molecular Formula: C9H22Cl2N2
Molecular Weight: 229.19 g/mol

2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride

CAS No.: 1803580-87-1

Cat. No.: VC3097148

Molecular Formula: C9H22Cl2N2

Molecular Weight: 229.19 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride - 1803580-87-1

Specification

CAS No. 1803580-87-1
Molecular Formula C9H22Cl2N2
Molecular Weight 229.19 g/mol
IUPAC Name 2-(3-propan-2-ylpyrrolidin-1-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C9H20N2.2ClH/c1-8(2)9-3-5-11(7-9)6-4-10;;/h8-9H,3-7,10H2,1-2H3;2*1H
Standard InChI Key ZBORRLVVRSTCIN-UHFFFAOYSA-N
SMILES CC(C)C1CCN(C1)CCN.Cl.Cl
Canonical SMILES CC(C)C1CCN(C1)CCN.Cl.Cl

Introduction

Chemical Identification and Properties

2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride is a crystalline compound with unique structural characteristics that distinguish it among pyrrolidine derivatives. It contains a five-membered nitrogen-containing heterocyclic pyrrolidine ring with an isopropyl group substituent at the 3-position and an ethanamine side chain attached to the nitrogen atom of the pyrrolidine ring. The dihydrochloride salt formation significantly affects its physicochemical properties, particularly its solubility profile and stability.

Physicochemical Properties

The physicochemical properties of 2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride significantly influence its behavior in various experimental conditions and potential applications. As a dihydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form, which is particularly advantageous for aqueous formulations and biological assays.

The compound likely demonstrates pH-dependent solubility due to the presence of ionizable amine groups. At physiological pH, these groups would be predominantly protonated, affecting the compound's distribution in biological systems with varying pH environments. The salt form also typically confers greater stability during storage compared to the free base, particularly in protection against oxidation and hydrolysis reactions that might otherwise occur.

Synthesis and Preparation Methods

The synthesis of 2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride involves a multi-step process that requires specific reaction conditions and careful purification techniques to ensure high purity of the final product. Understanding these synthetic pathways is crucial for researchers aiming to produce or modify this compound for experimental purposes.

General Synthetic Approach

The synthesis typically proceeds through a series of well-defined chemical transformations, beginning with the formation of the pyrrolidine ring structure followed by strategic functionalization to introduce the isopropyl substituent and ethanamine side chain. The final step involves conversion to the dihydrochloride salt form through reaction with hydrochloric acid under controlled conditions to ensure complete salt formation without degradation of the molecular structure.

The pyrrolidine ring formation often serves as the most challenging step in the synthesis, requiring careful control of reaction conditions to achieve the desired stereochemistry and prevent side reactions. Several synthetic routes may be employed, including reductive cyclization of appropriately substituted linear precursors or modification of existing pyrrolidine scaffolds.

Alternative Synthetic Routes

While the primary synthetic pathway involves sequential ring formation and functionalization, alternative routes may offer advantages in terms of yield, stereoselectivity, or scalability. These alternative approaches might include:

  • Functionalization of commercially available pyrrolidine derivatives

  • Asymmetric synthesis methods to control stereochemistry at the 3-position

  • Convergent synthetic strategies involving late-stage introduction of the ethanamine chain

The choice of synthetic route depends on factors such as available starting materials, required scale, and the specific requirements for stereochemical purity. Each approach presents distinct advantages and challenges that researchers must consider when planning the synthesis of this compound.

Structural Analysis and Characterization

Comprehensive characterization of 2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride is essential for confirming its identity, assessing purity, and understanding its three-dimensional structure. Modern analytical techniques provide detailed insights into the compound's structural features and physicochemical properties.

Spectroscopic Analysis

Spectroscopic methods offer valuable information about the compound's structural elements and can confirm successful synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy typically reveals characteristic signals for the pyrrolidine ring protons, the isopropyl group (showing a distinctive doublet for the methyl groups and a multiplet for the methine proton), and the ethanamine chain. Infrared (IR) spectroscopy would show characteristic bands for the N-H stretching vibrations of the amine groups and C-H stretching of the aliphatic regions.

Mass spectrometry provides confirmation of the molecular weight and can reveal fragmentation patterns specific to the structural arrangement of this compound. The expected molecular ion peak would correspond to the free base form (minus the hydrochloride counterions), with fragment ions reflecting cleavage at various positions in the molecule.

X-ray Crystallography

X-ray crystallographic analysis, when available, provides definitive information about the three-dimensional structure of the compound in solid state, including bond lengths, angles, and the spatial arrangement of the isopropyl group relative to the pyrrolidine ring. This information is particularly valuable for understanding potential structure-activity relationships in biological systems.

Comparison with Structurally Related Compounds

To better understand the unique features and potential applications of 2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride, it is valuable to compare it with structurally related compounds. This comparative analysis provides insights into structure-activity relationships and highlights distinctive characteristics that might influence its behavior in various experimental contexts.

Table 2: Comparison of 2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesNotable Properties
2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochlorideC₉H₂₂Cl₂N₂229.19Reference compoundPyrrolidine derivative with isopropyl substituent and ethanamine chain
2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochlorideC₈H₁₈N₂·2HCl215.17Lacks 3-isopropyl group; has geminal dimethyl groupsDifferent substitution pattern on pyrrolidine ring
(−)-(2R,3S)-2-Amino-3-hydroxy-3-pyridin-4-yl-1-pyrrolidin-1-yl-propan-1-oneVaries by salt formVaries by salt formContains carbonyl group; has pyridyl substituent; has defined stereochemistryMore complex structure with additional functional groups

The structural variations between these compounds likely result in significant differences in physicochemical properties, binding affinities, and biological activities. The specific position and nature of substituents on the pyrrolidine ring substantially influence the three-dimensional shape of the molecule and consequently its interaction with biological targets.

Current Research Trends and Future Directions

Research into pyrrolidine derivatives, including 2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride, continues to evolve as scientists explore their potential applications in various fields. Current trends suggest growing interest in the development of novel pyrrolidine-based compounds with enhanced selectivity and efficacy for specific therapeutic targets.

Ongoing Research Areas

Several key research areas currently focus on pyrrolidine derivatives similar to 2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride:

  • Structure-activity relationship studies to identify optimal substitution patterns for specific biological activities

  • Development of synthetic methodologies to access structurally diverse pyrrolidine derivatives efficiently

  • Investigation of specific molecular targets and mechanisms of action

  • Exploration of potential therapeutic applications in various disease areas

The unique structural features of pyrrolidine derivatives make them valuable candidates for drug discovery and development, particularly in areas where specific molecular interactions are crucial for therapeutic effect.

Future Research Directions

Future research directions for 2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride and related compounds may include:

  • Comprehensive screening against diverse biological targets to identify potential therapeutic applications

  • Detailed mechanistic studies to understand binding modes and molecular interactions

  • Structural modifications to optimize pharmacokinetic properties and target selectivity

  • Development of more efficient and stereoselective synthetic routes

Advancements in computational methods, high-throughput screening technologies, and synthetic methodologies will likely accelerate research progress in this area, leading to new insights into the potential applications of pyrrolidine derivatives in drug discovery and other fields.

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